This compound belongs to the class of carbamates, which are esters or salts derived from carbamic acid. Carbamates are widely studied for their biological activities, including their roles as pharmaceuticals and agrochemicals. The specific configuration of this compound as an (S)-enantiomer suggests it may exhibit distinct pharmacological properties compared to its (R)-counterpart.
The synthesis of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves several key steps:
The molecular formula of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate is , with a molecular weight of approximately 250.29 g/mol. The InChI key is LWAHIZLDUQONHV-NSHDSACASA-N, which provides a unique identifier for the compound's structure.
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate can participate in various chemical reactions typical of carbamates:
The mechanism of action for (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate primarily revolves around its interaction with biological targets:
The compound's ability to penetrate biological membranes and interact with target proteins enhances its potential therapeutic applications.
The physical and chemical properties of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate include:
Property | Value |
---|---|
Molecular Weight | 250.29 g/mol |
Solubility | 1.32 mg/ml |
Log P (octanol-water partition coefficient) | 2.28 |
GI Absorption | High |
Log Kp (skin permeation) | -6.58 cm/s |
The compound has a high gastrointestinal absorption rate but does not readily cross the blood-brain barrier, indicating potential use in peripheral applications without central nervous system effects .
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate has several notable applications in scientific research:
Cholinesterase inhibitors (ChE-Is) represent a cornerstone therapeutic strategy for Alzheimer's disease (AD), the most prevalent neurodegenerative disorder affecting over 36 million people worldwide. These compounds function by amplifying cholinergic neurotransmission, which is progressively compromised in AD due to degeneration of cholinergic neurons. The cholinesterase enzyme family comprises acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical regulators of acetylcholine (ACh) metabolism within synaptic clefts. While AChE historically dominated therapeutic development strategies, emerging evidence positions BChE as a pivotal target, particularly in advanced disease stages. Carbamate-based inhibitors, characterized by their pseudo-irreversible inhibition mechanism and structural versatility, offer significant advantages for sustained cholinesterase modulation. Among these, the chiral compound (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS: 61274-16-6) exemplifies a structurally sophisticated molecule warranting detailed investigation within this therapeutic paradigm [2] [4].
Table 1: Key Identifiers of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Property | Value |
---|---|
IUPAC Name | (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate |
CAS Registry Number | 61274-16-6 |
Molecular Formula | C₁₆H₂₄N₂O₃ |
Molecular Weight | 292.38 g/mol |
SMILES Notation | O=C(OCC1=CC=CC=C1)NC@@HC(NC(C)C)=O |
Chiral Center Configuration | (S)-enantiomer |
Butyrylcholinesterase (BChE) exhibits a distinct and increasingly critical role as AD progresses. Unlike AChE, primarily concentrated in neurons and neuromuscular junctions, BChE demonstrates broader tissue distribution with significant expression in glial cells (astrocytes), particularly within limbic structures like the hippocampus and amygdala—brain regions integral to memory and emotional processing [5] [8]. A pivotal pathophysiological shift occurs in the AD brain concerning cholinesterase dynamics: While AChE activity declines alongside neuronal loss, BChE activity exhibits a progressive increase of up to 40-90% in cortical and hippocampal areas as the disease advances into moderate and severe stages [1] [5]. This reciprocal relationship positions BChE as the dominant cholinesterase in later AD, responsible for hydrolyzing the majority of synaptic ACh when cholinergic deficits are most pronounced.
Beyond its classical role in ACh hydrolysis, BChE participates in multifaceted "non-classical" functions relevant to AD pathogenesis and progression. BChE actively associates with amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the defining pathological hallmarks of AD. It accelerates the aggregation of soluble Aβ peptides into insoluble neurotoxic fibrils and may influence tau phosphorylation pathways [1]. Furthermore, BChE modulates neuroinflammatory cascades via interactions with glial cells and impacts regional cerebral blood flow. The enzyme's expression profile shifts towards specific molecular forms (G4 globular tetramers) in the AD brain, potentially altering its catalytic efficiency and interaction properties with pathological proteins [1] [5]. Consequently, BChE evolves from a secondary cholinesterase in the healthy brain to a primary contributor to cholinergic deficit and neuropathology in advanced AD.
Table 2: Cholinesterase Dynamics in the Alzheimer's Brain Across Disease Stages
Characteristic | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
---|---|---|
Activity in Mild AD | ~10-30% reduction vs. normal | Unchanged or slightly increased |
Activity in Moderate/Severe AD | Up to 45-65% reduction vs. normal | 40-90% increase vs. normal, especially around plaques |
Primary Cellular Source | Neurons | Glia (Astrocytes), specific neuronal projections |
Association with AD Pathology | Present in plaques | Strongly associated with mature plaques and tangles |
Molecular Form Shift in AD | Altered (reduced A12 form) | Increased G4 tetrameric form |
Role in ACh Hydrolysis (Late AD) | Minor | Major (>80%) |
The distinct pathophysiological trajectories of AChE and BChE in AD necessitate a strategic shift towards selective BChE inhibition, particularly for addressing advanced disease. Targeting BChE offers compelling pharmacological and clinical advantages over broad-spectrum AChE inhibition or dual AChE/BChE inhibition:
Carbamate compounds constitute a major class of cholinesterase inhibitors characterized by their unique pseudo-irreversible mechanism of action. This mechanism offers significant pharmacokinetic and pharmacodynamic advantages over rapidly reversible inhibitors (like donepezil) or irreversible inhibitors (like organophosphates).
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate exemplifies this class. Its core structure features a carbamate moiety (-OCONH-) linked to a benzyl group and a chiral valine-derived fragment bearing an isopropylamide. The mechanism proceeds via a three-step process:
The stereochemistry of the compound, specified as the (S)-enantiomer, is crucial for its interaction with the asymmetric active site gorge of BChE. Enantioselective binding can dramatically influence inhibitory potency and selectivity. The branched hydrophobic side chain (derived from L-valine) and the isopropylamide group are likely key determinants of its selectivity profile towards BChE versus AChE. BChE possesses a larger active site gorge (≈500 ų) compared to AChE (≈300 ų) and has fewer aromatic residues lining its gorge, offering more space to accommodate bulkier substituents like the isopropylamide group [5] [9]. Computational docking studies suggest such groups fit favorably within the acyl pocket of BChE but encounter steric hindrance in the narrower AChE gorge.
Therefore, (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate represents a rationally designed carbamate inhibitor. Its structure incorporates elements (chiral branched aliphatic chain, carbamate linker, aryl group) intended to exploit the size and topology of the BChE active site, promoting potent and potentially selective pseudo-irreversible inhibition. This mechanism provides prolonged enzyme blockade from a single dosing interval, translating into sustained elevation of synaptic ACh levels and potentially more stable clinical effects compared to rapidly reversible agents [1] [9].
Table 3: Mechanism and Advantages of Carbamate-Based Cholinesterase Inhibitors
Feature | Mechanistic Basis | Therapeutic Advantage |
---|---|---|
Pseudo-Irreversible Inhibition | Covalent carbamylation of catalytic serine; slow hydrolysis (hours) | Sustained enzyme inhibition, prolonged pharmacodynamic effect, smoother pharmacokinetics |
Structural Flexibility | Modifiable R1 (leaving group) and R2/R3 (carbamate amine substituents) | Tunable potency, selectivity (BChE vs. AChE), lipophilicity, and brain penetration |
Potential for Selectivity | Exploits larger BChE active site gorge and distinct residue profile | Design of BChE-selective inhibitors to minimize peripheral AChE side effects |
Pro-Drug Activation (Potential) | Some carbamates metabolized to active forms | Optimized bioavailability or tissue distribution |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1